molecular formula C18H22O B3055452 Mesityloxide CAS No. 64826-30-8

Mesityloxide

Cat. No.: B3055452
CAS No.: 64826-30-8
M. Wt: 254.4 g/mol
InChI Key: OZXIZRZFGJZWBF-UHFFFAOYSA-N
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Description

Mesityloxide, also known as 4-methylpent-3-en-2-one, is an organic compound with the molecular formula C6H10O. It is a colorless to light-yellow liquid with a characteristic honey-like odor. This compound is an α,β-unsaturated ketone, which means it contains a conjugated system of a carbonyl group and an alkene. This compound is commonly used as a solvent and an intermediate in the synthesis of other organic compounds .

Preparation Methods

Mesityloxide can be synthesized through several methods:

    Aldol Condensation of Acetone: The most common method involves the aldol condensation of acetone to form diacetone alcohol, which then undergoes dehydration to produce this compound.

    Dehydration of Diacetone Alcohol: Diacetone alcohol can be directly dehydrated to form this compound.

    Industrial Production: Industrially, this compound is produced by the catalytic dehydration of diacetone alcohol.

Chemical Reactions Analysis

Mesityloxide undergoes various chemical reactions, including:

Scientific Research Applications

Mesityloxide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and an intermediate in organic synthesis.

    Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments.

    Industry: this compound is used in the production of solvents, coatings, and adhesives.

Mechanism of Action

The mechanism of action of mesityloxide involves its reactivity as an α,β-unsaturated ketone. The conjugated system allows for the delocalization of electrons, making the molecule highly reactive. The carbonyl group can undergo nucleophilic addition reactions, while the alkene can participate in electrophilic addition reactions. These properties enable this compound to act as an intermediate in various organic transformations .

Comparison with Similar Compounds

Mesityloxide is similar to other α,β-unsaturated ketones such as:

    Isophorone: Both this compound and isophorone are used as solvents and intermediates in organic synthesis. isophorone has a more complex structure and is used in different industrial applications.

    Phorone: Phorone is another α,β-unsaturated ketone that shares similar reactivity with this compound.

This compound is unique due to its relatively simple structure and high reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,3,5-trimethyl-2-(2,4,6-trimethylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXIZRZFGJZWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494589
Record name 1,1'-Oxybis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64826-30-8
Record name 1,1'-Oxybis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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